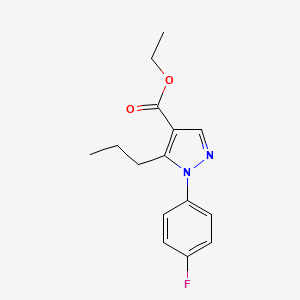
ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
概要
説明
Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the first position, a propyl group at the fifth position, and an ethyl ester group at the fourth position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound. For this compound, 4-fluorophenylhydrazine and ethyl acetoacetate are commonly used as starting materials.
Substitution Reactions: The propyl group can be introduced through a substitution reaction using a suitable alkylating agent such as propyl bromide.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Ethyl 1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of fluorine, affecting its lipophilicity and pharmacokinetic properties.
Ethyl 1-(4-nitrophenyl)-5-propyl-1H-pyrazole-4-carboxylate: The nitro group introduces different electronic properties, influencing its chemical reactivity and potential biological effects.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
特性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWHJBOYQIJKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


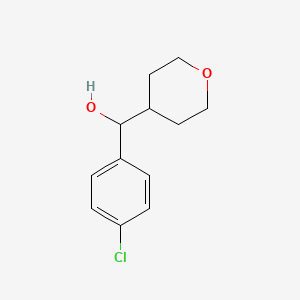
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
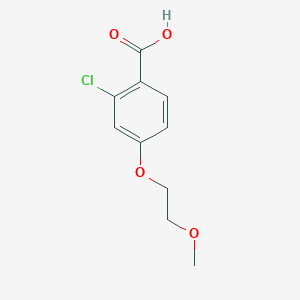
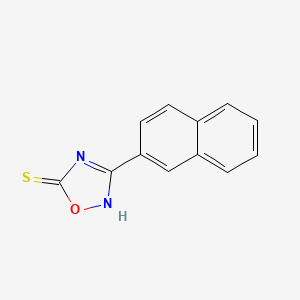
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
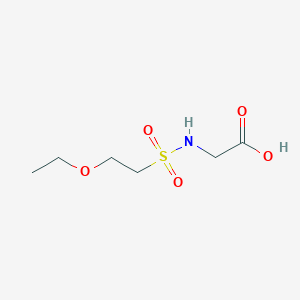
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
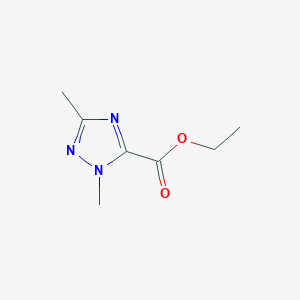
![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
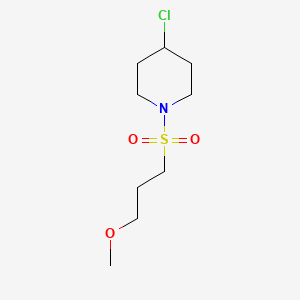
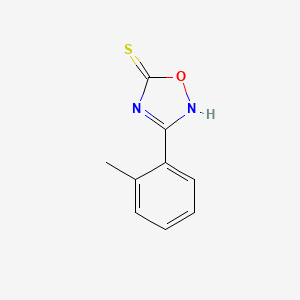
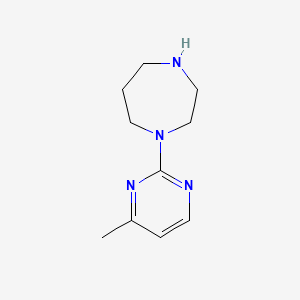
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)
![1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B1428888.png)
